molecular formula C9H7NO3 B046111 2-Methyl-1,3-benzoxazole-6-carboxylic acid CAS No. 13452-14-7

2-Methyl-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B046111
CAS No.: 13452-14-7
M. Wt: 177.16 g/mol
InChI Key: GFYDDTFAVDJJAI-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-6-carboxylic acid is an organic compound with the molecular formula C9H7NO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYDDTFAVDJJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594220
Record name 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13452-14-7
Record name 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzoxazole-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (500 mg, 3.7 mmol) and trimethyl orthoacetate (1.0 mL, 7.9 mmol) is heated in an oil bath to 100° C. for 2 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 2-methyl-1,3-benzoxazole-6-carboxylic acid as an off-white solid (266 mg, 46%): 1H NMR (DMSO-d6) δ 13.1, 8.2, 8.0, 7.7, 2.7.
Quantity
500 mg
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1 mL
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Synthesis routes and methods II

Procedure details

4-Amino-3-hydroxybenzoic acid (4.9 g) was added to acetic acid (250 ml) and stirred for 3 days at 130° C. The solution was concentrated under reduced pressure, and precipitates were collected by filtration. The precipitates were dissolved in methanol and chloroform. The solution was concentrated under reduced pressure, and precipitates were collected by filtration, washed with methanol and dried under reduced pressure to give the title compound (3.5 g, Y.:62%).
Quantity
4.9 g
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reactant
Reaction Step One
Quantity
250 mL
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reactant
Reaction Step One
Yield
62%

Synthesis routes and methods III

Procedure details

A solution of compound 138 (920 mg, 4.815 mmol) in THF:MeOH (30 mL of a 1:1 solution) was treated with a solution of potassium hydroxide (0.698 g, 17.86 mmol) in H2O (15 mL). The reaction mixture was stirred for 65 min at room temperature then quenched with 1N HCl (18 mL, 18.6 mmol) (final pH of 2.5), THF was removed under reduced pressure and the remaining aqueous solution was cooled to −78° C. and lyophilized to give compound 139 (940 mg, quantitative).
Quantity
920 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0.698 g
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reactant
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0 (± 1) mol
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Reaction Step One
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15 mL
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18 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-methyl-benzoxazole-6-carboxylic acid methyl ester (301 mg, 1.57 mmol) in ethanol (10 mL) was added an aqueous solution of 2N sodium hydroxide (10 mL), and the mixture was stirred for 2 hours at room temperature. 2N Hydrochloric acid was added to the reaction mixture to adjust the pH to 4, and the solution was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, then, evaporated in vacuo, and the title compound (270 mg, 1.52 mmol, 97%) was obtained. This was used in the next reaction without purification.
Quantity
301 mg
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reactant
Reaction Step One
Quantity
10 mL
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reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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